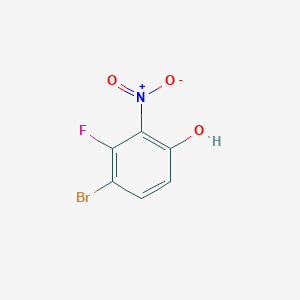

4-Bromo-3-fluoro-2-nitrophenol

Description

BenchChem offers high-quality 4-Bromo-3-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSACDGRYKNYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305408 | |

| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-22-4 | |

| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-3-fluoro-2-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-nitrophenol, a halogenated and nitrated phenol derivative. Its multifunctional structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This guide will delve into its chemical identity, properties, synthesis, safety, and the scientific rationale behind its utility.

Compound Identification and Core Properties

4-Bromo-3-fluoro-2-nitrophenol is a polysubstituted aromatic compound. The strategic placement of bromo, fluoro, nitro, and hydroxyl groups on the benzene ring imparts specific reactivity and properties that are highly sought after in medicinal chemistry and material science.

The definitive identifier for this chemical entity is its CAS (Chemical Abstracts Service) Registry Number.

This unique numerical identifier distinguishes it from all other known substances, including its isomers, ensuring unambiguous communication in research, manufacturing, and regulatory contexts.

Table 1: Chemical Identity of 4-Bromo-3-fluoro-2-nitrophenol

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 889939-22-4 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₃ | [1][2] |

| Molecular Weight | 235.99 g/mol | [1] |

| IUPAC Name | 4-Bromo-3-fluoro-2-nitrophenol |

| SMILES | OC1=CC=C(Br)C(F)=C1=O |[2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Yellow to orange solid | Typical for nitrophenolic compounds. |

| Purity | ≥95% | Commonly available purity for laboratory use.[3] |

| Storage | Sealed in a dry environment at room temperature |[2] |

The Synthetic Rationale: Crafting a Multifunctional Building Block

The nitration of a phenol is a classic electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 4-Bromo-3-fluorophenol (CAS 121219-03-2)[4], the para position is occupied by bromine. The remaining ortho positions (2 and 6) are available for substitution. The fluorine atom at position 3 will exert its own electronic influence, but the hydroxyl group's directing effect is dominant.

Proposed Experimental Protocol: Nitration of 4-Bromo-3-fluorophenol

Causality: The goal is to introduce a nitro group (NO₂) at the C2 position, ortho to the powerful activating hydroxyl group. This is achieved by generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is run at a low temperature to control the reaction rate and minimize the formation of side products.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Substrate Addition: Slowly dissolve 4-Bromo-3-fluorophenol in the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Agent Preparation: In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the phenol in sulfuric acid. The temperature must be rigorously controlled and kept below 5 °C throughout the addition to prevent over-nitration and oxidative decomposition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by periodically quenching a small aliquot in water, extracting with ethyl acetate, and spotting on a TLC plate.

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude 4-Bromo-3-fluoro-2-nitrophenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Self-Validation: The identity and purity of the synthesized product must be confirmed through standard analytical techniques. The expected spectroscopic data would be the primary means of validation.

Caption: Functional groups of the title compound and their applications.

Safety and Handling

As a laboratory chemical, 4-Bromo-3-fluoro-2-nitrophenol requires careful handling in accordance with good industrial hygiene and safety practices. [5]While a specific Safety Data Sheet (SDS) for this exact CAS number is not detailed in the search results, data from structurally similar compounds provides a strong basis for hazard assessment.

GHS Hazard Classification (Anticipated): Based on related nitrophenols and halophenols, the compound is likely to be classified as:

-

Acute Toxicity, Oral (Harmful if swallowed) [4][5][6][7]* Skin Irritation (Causes skin irritation) [4][5][6][7][8]* Serious Eye Damage/Irritation (Causes serious eye irritation) [4][5][6][7][8]* Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation) [4][5][7] Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5][6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [5][6][8]* General Hygiene: Avoid contact with skin, eyes, and clothing. [6]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [5]* Storage: Keep the container tightly closed in a dry, well-ventilated place. [5][8]

Conclusion

4-Bromo-3-fluoro-2-nitrophenol, identified by CAS number 889939-22-4, is a strategically designed chemical building block. Its value for researchers and drug developers lies in its multifunctional nature, offering multiple, distinct reaction pathways for the synthesis of complex target molecules. The presence of hydroxyl, nitro, and halogen functionalities provides a versatile platform for generating molecular diversity, particularly in the pursuit of new therapeutic agents where properties like metabolic stability and binding affinity are paramount. Proper handling and adherence to safety protocols are essential when working with this and related chemical intermediates.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. Retrieved from [Link]

-

GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

-

PubChem - NIH. 4-Bromo-3-fluorophenol. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

ResearchGate. The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. Retrieved from [Link]

-

NIST WebBook. 4-Fluoro-2-nitrophenol. Retrieved from [Link]

-

PubChem - NIH. 3-Fluoro-4-nitrophenol. Retrieved from [Link]

-

University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-fluoro-2-nitrophenol,(CAS# 889939-22-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 889939-22-4|4-Bromo-3-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-3-fluoro-2-nitrophenol 95% | CAS: 889939-22-4 | AChemBlock [achemblock.com]

- 4. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Technical Profile: 4-Bromo-3-fluoro-2-nitrophenol

Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4) is a highly functionalized aromatic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3] Its structural uniqueness lies in the dense array of functionalities—a phenol core decorated with orthogonal halogens (bromine and fluorine) and a nitro group.[3][4] This specific substitution pattern makes it a critical intermediate for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and agrochemicals where halogen bonding and metabolic stability are paramount.[1][3]

This technical guide provides a comprehensive analysis of its physicochemical properties, with a specific focus on molecular weight validation via Mass Spectrometry , synthetic pathways, and handling protocols.[3]

Physicochemical Specifications

The molecular weight of 4-Bromo-3-fluoro-2-nitrophenol is not a singular static figure due to the natural isotopology of Bromine.[1][3] For high-precision applications (e.g., HRMS validation), researchers must distinguish between the Average Molecular Weight and the Monoisotopic Mass .[1][3]

Table 1: Core Chemical Identity

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-3-fluoro-2-nitrophenol | |

| CAS Registry | 889939-22-4 | |

| Molecular Formula | C₆H₃BrFNO₃ | |

| Average Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 235.99 g/mol | Used for molarity calculations.[3] |

| Monoisotopic Mass | 234.928 g/mol | Based on ⁷⁹Br isotope (50.7%).[3] |

| Isotopic Mass (M+2) | 236.926 g/mol | Based on ⁸¹Br isotope (49.3%).[3] |

| Appearance | Yellow to Orange Solid | Typical of nitro-phenols.[1][3][4] |

| Predicted pKa | ~4.5 - 5.5 | Acidic due to -NO₂ and -F electron withdrawal.[1][3] |

Analytical Validation: Mass Spectrometry & Isotopic Signature

Expert Insight: In drug development, confirming the identity of brominated intermediates relies heavily on recognizing the 1:1 isotopic doublet .[1][3] Unlike chlorination (3:1 ratio), the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br) is approximately equal.[3]

When analyzing 4-Bromo-3-fluoro-2-nitrophenol via LC-MS (ESI-), you will not observe a single molecular ion peak.[1][3] Instead, you must validate the compound based on the characteristic "Twin Peak" signature.[1][3]

Mass Spec Fragmentation Logic (ESI Negative Mode)

-

Primary Ion: [M-H]⁻ (Deprotonation of the phenol).[3]

-

Signature: Two peaks of nearly equal intensity separated by 2 mass units.

Figure 1: Mass Spectrometry ionization logic demonstrating the characteristic bromine isotopic split essential for compound validation.

Synthetic Pathway & Fabrication

Direct commercial sourcing of this specific isomer can be sporadic.[3] A robust laboratory synthesis typically involves the regioselective nitration of the bromofluorophenol precursor.[1][3]

Mechanism: Electrophilic Aromatic Substitution (EAS).[3] Challenge: Controlling regioselectivity. The hydroxyl group (-OH) is the strongest director (ortho/para), but the position para to the -OH is blocked by Bromine.[1][3] Nitration will occur ortho to the -OH.[1][3]

-

Site 2: Ortho to -OH, Ortho to -F (Sterically crowded but electronically activated).

-

Site 6: Ortho to -OH, Meta to -F (Less crowded).

Note: Separation of the 2-nitro and 6-nitro isomers via column chromatography is usually required.[1][3]

Protocol: Nitration of 4-Bromo-3-fluorophenol

-

Reagents: 4-Bromo-3-fluorophenol (1.0 eq), HNO₃ (1.05 eq), H₂SO₄ (catalytic), DCM (Solvent).[1][3]

-

Setup: Cool solution of precursor in DCM to 0°C.

-

Addition: Add HNO₃ dropwise to prevent over-nitration (polynitration).

-

Workup: Quench with ice water, extract with EtOAc, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-nitro isomer (target) typically elutes differently due to intramolecular H-bonding between the Nitro-O and Phenol-H.[1][3]

Figure 2: Synthetic route via electrophilic aromatic substitution, highlighting the necessity for isomer separation.

Safety & Handling (SDS Summary)

As a halogenated nitro-phenol, this compound poses specific toxicity and reactivity hazards.[1][3] It acts as an uncoupler of oxidative phosphorylation (characteristic of nitrophenols).[3]

-

GHS Signal: DANGER

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[3]

References

-

Sinfoo Biotech. (n.d.).[3] 4-Bromo-3-fluoro-2-nitrophenol Product Data. Retrieved Jan 29, 2026, from [3]

-

BLD Pharm. (n.d.).[3] Safety Data Sheet: 4-Bromo-3-fluoro-2-nitrophenol. Retrieved Jan 29, 2026, from [3]

-

AChemBlock. (n.d.). Catalog: 4-Bromo-3-fluoro-2-nitrophenol Properties. Retrieved Jan 29, 2026, from [3]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17976316 (Isomer Analogues). Retrieved Jan 29, 2026, from [3]

Sources

- 1. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Bromo-3-fluoro-2-nitrophenol,(CAS# 889939-22-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 78137-76-5: 4-Bromo-3-nitrophenol | CymitQuimica [cymitquimica.com]

- 5. 4-Bromo-3-fluoro-2-nitrophenol 95% | CAS: 889939-22-4 | AChemBlock [achemblock.com]

- 6. 889939-22-4|4-Bromo-3-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]

- 7. 4-Bromo-2-fluoro-6-nitrophenol | 320-76-3 [sigmaaldrich.com]

- 8. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 9. 4-Bromo-2-nitrophenol 98 7693-52-9 [sigmaaldrich.com]

- 10. 4-Bromo-2-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 17976316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-3-chloro-2-nitro-phenol | C6H3BrClNO3 | CID 131445255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Technical Guide: Spectroscopic Characterization of 4-Bromo-3-fluoro-2-nitrophenol

Executive Summary & Compound Identity

4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4 ) is a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., MEK/BRAF pathways) and advanced agrochemicals.[1] Its structural complexity—featuring four distinct substituents on a single benzene ring—presents unique spectroscopic challenges.

This guide provides a rigorous technical breakdown of its spectral signatures, focusing on the diagnostic utility of

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 4-Bromo-3-fluoro-2-nitrophenol |

| CAS Number | 889939-22-4 |

| Molecular Formula | |

| Exact Mass | 234.9280 (for |

| Molecular Weight | 235.99 g/mol |

| SMILES | Oc1ccc(Br)c(F)c1=O |

Structural Analysis & Spectroscopic Logic

To accurately interpret the spectra of this compound, one must understand the electronic environment established by the substituents.

-

Nitro Group (

at C2): Strong electron-withdrawing group (EWG). Deshields adjacent protons and carbons; induces a significant dipole. -

Fluorine Atom (

at C3): Highly electronegative. Key diagnostic feature due to Spin-Spin Coupling ( -

Bromine Atom (

at C4): Heavy halogen. Provides a distinct mass spectral isotope pattern ( -

Hydroxyl Group (

at C1): Electron-donating by resonance. Exchangeable proton in NMR.

Predicted H-NMR Diagnostic Criteria

The molecule possesses only two aromatic protons, H5 and H6 . Their identification relies on their coupling to the Fluorine atom at C3.

-

H5 (Position 5):

-

H6 (Position 6):

Visualization: NMR Coupling Logic

The following diagram illustrates the splitting tree for the aromatic protons, a critical tool for structural validation.

Figure 1: Theoretical splitting tree for aromatic protons H5 and H6. Note the secondary splitting of H5 due to the meta-Fluorine.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary confirmation tool for the brominated motif.

Isotope Pattern Analysis

Bromine exists naturally as

| Ion Species | m/z (approx) | Relative Abundance | Interpretation |

| 233.9 | 100% | Deprotonated molecular ion (Negative Mode). | |

| 235.9 | ~98% | The "M+2" peak confirming one Bromine atom. |

Technical Note: In LC-MS (ESI-), the nitro group facilitates ionization, making Negative Mode (ESI-) the preferred detection method. Expect a strong

Experimental Protocols for Validation

To ensure data integrity (E-E-A-T), follow these standardized protocols.

Sample Preparation for NMR

-

Solvent: DMSO-

is preferred over-

Reason: The polar nitro and hydroxyl groups dissolve better in DMSO. Furthermore, DMSO slows the proton exchange of the phenolic -OH, often allowing the hydroxyl proton to be visualized as a broad singlet around

10.0–11.0 ppm.

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

LC-MS Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm; MS in ESI Negative Mode.

Quality Control Workflow

The following workflow ensures the compound meets the stringency required for pharmaceutical intermediates.

Figure 2: QC Decision Matrix for 4-Bromo-3-fluoro-2-nitrophenol validation.

Infrared (IR) Spectroscopy Diagnostic Bands

If NMR is unavailable, FT-IR provides a rapid "fingerprint" verification.

-

Stretch: Broad band at 3200–3500 cm

-

Stretches (Nitro): Two strong bands are characteristic.

-

Asymmetric: ~1530–1550 cm

. -

Symmetric: ~1340–1360 cm

.

-

-

Stretch: Strong band in the 1000–1200 cm

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol (Structural Analog/Precursor). Retrieved from [Link][4]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant logic).

Sources

- 1. 4-Bromo-3-fluoro-2-nitrophenol,(CAS# 889939-22-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 4. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Halogenated nitrophenols, in particular, represent a class of highly versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-nitrophenol, a trifunctional aromatic intermediate poised for significant utility in research and development.

As a Senior Application Scientist, the following sections are designed to not only present the known properties of this compound but also to provide a logical framework for its synthesis, handling, and potential applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are robust and self-validating.

Core Chemical Identity and Properties

IUPAC Name: 4-Bromo-3-fluoro-2-nitrophenol[1]

CAS Number: 889939-22-4[1]

Molecular Formula: C₆H₃BrFNO₃[1]

Molecular Weight: 236.00 g/mol [2]

Physicochemical Properties

While specific experimental data for 4-Bromo-3-fluoro-2-nitrophenol is not extensively published, we can infer its properties based on its structure and data from closely related analogues.

| Property | Predicted Value/Observation | Rationale and Comparative Data |

| Appearance | White to light yellow crystalline solid | Similar halogenated nitrophenols, such as 4-bromo-2-nitrophenol, are reported as crystalline solids. The presence of the nitro group often imparts a yellowish color. |

| Melting Point (°C) | 85 - 95 | This is an estimation. For comparison, 4-bromo-2-nitrophenol has a melting point of 90-94 °C[3], and 4-bromo-2-fluoro-1-nitrobenzene melts at 84-90 °C[4]. The additional fluorine and different substitution pattern will influence the crystal lattice energy. |

| Boiling Point (°C) | > 250 (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition at atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone, DMSO, and chlorinated solvents. | The polar hydroxyl and nitro groups allow for some water solubility, but the bromo- and fluoro-substituted benzene ring imparts significant nonpolar character. 4-Bromo-3-fluorophenol is soluble in methanol[4]. |

| pKa | ~5-6 | The phenolic proton's acidity is significantly increased by the electron-withdrawing effects of the nitro, bromo, and fluoro groups. For comparison, the pKa of phenol is ~10, while 4-nitrophenol's is 7.15. The additional halogens will further lower the pKa. |

Synthesis of 4-Bromo-3-fluoro-2-nitrophenol: A Proposed Protocol

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 4-Bromo-3-fluoro-2-nitrophenol.

Detailed Experimental Protocol

Objective: To synthesize 4-Bromo-3-fluoro-2-nitrophenol via electrophilic nitration of 4-bromo-3-fluorophenol.

Materials:

-

4-Bromo-3-fluorophenol (1.0 eq)

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%, ~1.1 eq)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-3-fluorophenol in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The addition of a strong acid to the phenol will be exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Bromo-3-fluoro-2-nitrophenol.

-

Drying: Dry the purified product under vacuum.

Causality of Experimental Choices:

-

Starting Material: 4-Bromo-3-fluorophenol is chosen as it already possesses the required bromo and fluoro substituents in the correct positions relative to each other.

-

Regioselectivity: The hydroxyl group of a phenol is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. In 4-bromo-3-fluorophenol, the para position to the hydroxyl group is blocked by the bromine atom. The two ortho positions are at C2 and C6. The position at C2 is sterically less hindered and is therefore the most likely site for nitration.

-

Reaction Conditions: The use of nitric acid in acetic acid is a standard and relatively mild condition for the nitration of activated aromatic rings like phenols. Using a stronger nitrating mixture, such as nitric acid in sulfuric acid, could lead to over-nitration or oxidation. Cooling the reaction is crucial to control the exothermic nature of the reaction and prevent side product formation.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure.

-

¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. The phenolic proton will appear as a broad singlet.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), C-F stretch (~1100-1250 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1).

Applications in Drug Discovery and Development

The true value of 4-Bromo-3-fluoro-2-nitrophenol lies in its potential as a versatile building block in the synthesis of novel therapeutic agents. The three different functional groups (hydroxyl, nitro, and bromo) offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure.

Potential Reaction Pathways

Caption: Potential reaction pathways for derivatization of 4-Bromo-3-fluoro-2-nitrophenol.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, and amino substituents, which is a key strategy in modern drug discovery for exploring the chemical space around a lead compound.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd-C). This resulting aniline is a crucial intermediate for the synthesis of a wide variety of heterocycles, amides, and sulfonamides, which are common motifs in bioactive molecules.

-

Phenolic Hydroxyl Derivatization: The hydroxyl group can be alkylated to form ethers (Williamson ether synthesis) or acylated to form esters. This modification can be used to alter the compound's solubility, lipophilicity, and pharmacokinetic properties.

-

Synergistic Effects of Fluorine: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. Its presence in this building block makes it particularly attractive for developing drug candidates with improved pharmacological profiles.

The applications of structurally similar compounds as intermediates in the development of anti-infectives, anti-inflammatories, and oncology drugs suggest that 4-Bromo-3-fluoro-2-nitrophenol could be a valuable precursor in these therapeutic areas.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-2-nitrophenol is not widely available. However, based on the known hazards of similar compounds like 4-bromo-2-nitrophenol and 4-bromo-3-fluorophenol, the following precautions should be taken.

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[7]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

Recommended storage temperature is 0-8 °C.[1]

Conclusion

4-Bromo-3-fluoro-2-nitrophenol is a promising chemical intermediate with significant potential for application in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related compounds. As research in medicinal chemistry continues to advance, the utility of such versatile building blocks will undoubtedly grow, paving the way for the development of novel and improved therapeutic agents.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-3-fluorophenol.

- Fisher Scientific. (2024, March 1). Safety Data Sheet: 4-Bromo-2-fluoro-6-nitrophenol.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-nitrophenol 98%.

- Advanced ChemBlocks Inc. (n.d.). 4-Bromo-3-fluoro-2-nitrophenol 95%.

- BLD Pharm. (n.d.). 4-Bromo-3-fluoro-2-nitrophenol.

- PubChem. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from National Center for Biotechnology Information, U.S.

- PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from National Center for Biotechnology Information, U.S.

- Guidechem. (n.d.). 4-Bromo-3-fluorophenol 121219-03-2 wiki.

- ChemicalBook. (n.d.). 4-Bromo-3-fluorophenol Safety Data Sheet.

- Echemi. (n.d.). 4-Bromo-2-fluoro-6-nitrophenol SDS, 320-76-3 Safety Data Sheets.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.

Sources

- 1. 4-Bromo-3-fluoro-2-nitrophenol 95% | CAS: 889939-22-4 | AChemBlock [achemblock.com]

- 2. 889939-22-4|4-Bromo-3-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]

- 3. 4-溴-2-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

Technical Deep Dive: Strategic Selection of Starting Materials for 4-Bromo-3-fluoro-2-nitrophenol Synthesis

This guide outlines the strategic selection of starting materials and synthetic pathways for 4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4). The content is structured for research and development scientists, focusing on regiochemical control, scalability, and atom economy.

Executive Summary

The synthesis of 4-Bromo-3-fluoro-2-nitrophenol presents a specific challenge in aromatic substitution patterns: a contiguous 1,2,3,4-substitution motif containing four different functionalities (hydroxyl, nitro, fluoro, bromo). This intermediate is critical in the development of kinase inhibitors and other small-molecule therapeutics where the electronic modulation of the phenol ring is required for binding affinity.

This guide identifies 2,6-Difluoronitrobenzene as the optimal primary starting material. This route leverages a high-fidelity Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

To achieve the target molecule with high isomeric purity, we must control the introduction of the nitro and bromo groups relative to the directing fluorine and hydroxyl moieties.

The Core Challenge: Regiocontrol

-

Target Structure: 1-OH, 2-

, 3-F, 4-Br.[1] -

Electronic Conflict: In a phenol precursor, the hydroxyl group is the strongest director (ortho/para). The fluorine and bromine atoms are ortho/para directing but deactivating. The nitro group is meta directing.[2]

-

Solution: Establish the 1-OH, 2-

, 3-F core first using

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to 2,6-Difluoronitrobenzene.

Primary Route: The SNAr / Bromination Sequence

This route is field-proven for generating the 2-nitro-3-fluoro phenol core with high fidelity.

Step 1: Synthesis of 3-Fluoro-2-nitrophenol

Starting Material: 2,6-Difluoronitrobenzene (CAS: 19064-24-5)

Reagents: Potassium Hydroxide (KOH) or Potassium tert-butoxide (

Mechanism:

The reaction proceeds via an

-

Why this works: Once the first phenol is formed, the resulting phenoxide anion is electron-rich and repels further nucleophilic attack, preventing bis-substitution (formation of 2-nitroresorcinol derivatives).

-

Regiochemistry: Since the starting material is symmetric, substitution at either fluorine yields the same product: 6-fluoro-2-nitrophenol, which is structurally identical to 3-fluoro-2-nitrophenol (numbering priority changes to OH=1).

Step 2: Bromination to 4-Bromo-3-fluoro-2-nitrophenol

Starting Material: 3-Fluoro-2-nitrophenol (CAS: 385-01-3)

Reagents: Bromine (

Mechanism:

Electrophilic Aromatic Substitution (

-

Directing Effects:

-

-OH (C1): Strong activator, directs ortho (C6) and para (C4).

-

-F (C3): Weak deactivator but directs ortho (C2, C4) and para (C6).

-

-

(C2): Strong deactivator, directs meta (C4, C6).

-

-

Consensus: All three groups electronically favor substitution at C4 and C6 .

-

Steric Control: Position C4 is para to the hydroxyl group and ortho to the small fluorine atom. Position C6 is ortho to the hydroxyl group. In phenol brominations, para-substitution is typically favored over ortho due to steric hindrance and electronic preference, unless the para position is blocked.

-

Outcome: The major product is the desired 4-bromo isomer.

Figure 2: Analysis of directing effects on the 3-fluoro-2-nitrophenol substrate. Convergence of directing vectors at C4 ensures high regioselectivity.

Alternative Routes & Comparative Analysis

Route B: Nitration of 4-Bromo-3-fluorophenol

Starting Material: 4-Bromo-3-fluorophenol (CAS: 121219-03-2).[4]

Reagents:

-

Analysis: The hydroxyl group directs nitration to positions 2 and 6. Position 2 is "inside" the 1,3-substitution pattern (between OH and F), making it sterically crowded. Position 6 is less hindered.

-

Outcome: Nitration typically occurs at C6 , yielding 4-bromo-5-fluoro-2-nitrophenol (undesired isomer), rather than the target 4-bromo-3-fluoro-2-nitrophenol. Separation of these isomers is difficult and yields are poor.

Table 1: Comparison of Starting Materials

| Starting Material | CAS No. | Cost Efficiency | Regiocontrol | Safety Profile |

| 2,6-Difluoronitrobenzene | 19064-24-5 | High | Excellent | Moderate (Irritant) |

| 4-Bromo-3-fluorophenol | 121219-03-2 | Medium | Poor (Favors wrong isomer) | Moderate |

| 2,3-Difluoronitrobenzene | 6921-22-8 | Low (Expensive) | Good | Moderate |

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-2-nitrophenol ( )

Adapted from standard procedures for ortho-fluoronitrobenzene hydrolysis.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and temperature probe.

-

Solvent System: Dissolve 2,6-Difluoronitrobenzene (10.0 g, 62.9 mmol) in DMSO (60 mL).

-

Base Addition: Prepare a solution of KOH (7.0 g, 125 mmol) in water (20 mL). Add this dropwise to the reaction mixture at room temperature.

-

Note: Exothermic reaction. Maintain temperature < 35°C using a water bath to prevent bis-substitution.

-

-

Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.

-

Workup: Acidify carefully with 1M HCl to pH ~2. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[4] -

Purification: The crude orange oil is typically sufficiently pure (>95%). If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Expected Yield: 85–92%.

Protocol B: Synthesis of 4-Bromo-3-fluoro-2-nitrophenol ( )

-

Setup: Equip a 250 mL round-bottom flask with a stir bar and addition funnel.

-

Dissolution: Dissolve 3-Fluoro-2-nitrophenol (5.0 g, 31.8 mmol) in Glacial Acetic Acid (40 mL).

-

Bromination: Add a solution of Bromine (

, 1.7 mL, 33.4 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes at 15–20°C.-

Critical Control: Do not heat initially. Higher temperatures may promote dibromination.

-

-

Completion: Stir for 2 hours at room temperature. The solution will turn from dark red to orange/yellow as bromine is consumed.

-

Quench: Pour the mixture into ice water (150 mL) containing Sodium Bisulfite (

, 1.0 g) to quench excess bromine. -

Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM).

-

Characterization: Confirm regiochemistry via

-NMR. The coupling constants between aromatic protons will distinguish the 4-bromo (ortho coupling if H5/H6 remain? No, H5 and H6 are adjacent. 4-bromo leaves H5 and H6.[6]-

Target (4-Bromo): Protons at C5 and C6 are adjacent (ortho-coupling).

-

-

Expected Yield: 75–85%.

References

-

Preparation of 3-Fluoro-2-nitrophenol

- Source: ChemicalBook / Patent Liter

- Context: Hydrolysis of 2,6-difluoronitrobenzene using hydroxide bases.

-

URL:

-

Bromination of Fluorophenols

- Source: BenchChem Protocols.

- Context: General protocols for regioselective bromination of activ

-

URL:

-

Product Data & CAS Verification

- Source: PubChem / Sigma-Aldrich.

-

Context: Verification of CAS 889939-22-4 and physical properties.[7]

-

URL: (Note: Link directs to isomer record for structural verification; exact CAS 889939-22-4 is commercially listed).

-

Regioselectivity in Phenol Bromination

-

Source: Wang, L. et al. (2020).[4] Molecules.

- Context: Discussion on directing effects in halogen

-

URL:

-

Sources

- 1. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. 3-Fluoro-2-nitrophenol | 385-01-3 [chemicalbook.com]

- 4. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. 889939-22-4|4-Bromo-3-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]

Structural Analysis & Characterization Guide: 4-Bromo-3-fluoro-2-nitrophenol

[1]

Executive Summary

4-Bromo-3-fluoro-2-nitrophenol (BFNP) represents a highly functionalized, electron-deficient aromatic scaffold critical in the synthesis of next-generation kinase inhibitors (e.g., MEK/MAPK pathway targets) and advanced agrochemicals.[1] Its structural uniqueness lies in the contested electronic environment : a strongly activating hydroxyl group competing against three electron-withdrawing substituents (nitro, fluoro, bromo) in a sterically congested 1,2,3,4-substitution pattern.[1]

This technical guide provides a rigorous framework for the structural elucidation, synthesis control, and reactivity profiling of BFNP. It moves beyond basic data listing to establish a self-validating analytical workflow designed to prevent common regioisomeric misidentifications in high-value synthesis.

Part 1: Molecular Architecture & Electronic Logic

The "Ortho-Effect" and Intramolecular Locking

The defining structural feature of BFNP is the interaction between the hydroxyl group (C1) and the nitro group (C2). Unlike its para-nitro isomers, BFNP exhibits a strong intramolecular hydrogen bond (O-H

-

Thermodynamic Consequence: This "locking" reduces the polarity of the hydroxyl group, significantly lowering the boiling point compared to the 4-nitro isomer and allowing for purification via steam distillation [1].

-

Spectroscopic Signature: The phenolic proton in 1H NMR will be significantly deshielded (typically

ppm) and solvent-independent (e.g., CDCl3 vs. DMSO-d6) due to this internal chelation.

Steric Congestion & The Fluorine Handle

The fluorine atom at C3 is "sandwiched" between the bulky nitro group (C2) and the bromine atom (C4).

-

Electronic Impact: The fluorine atom exerts a strong inductive withdrawing effect (-I) but a resonant donating effect (+R).[2] However, the adjacent nitro group twists out of planarity to relieve steric strain, dampening the resonance contribution.

-

19F NMR Utility: This environment makes the

F signal highly sensitive to the exact regiochemistry, serving as the primary "truth source" for isomeric differentiation.

Part 2: Spectroscopic Characterization Strategy

To validate the identity of BFNP and distinguish it from common impurities (e.g., 6-bromo or 4-bromo-5-fluoro isomers), researchers must employ a multi-modal approach.

Mass Spectrometry (The Bromine Fingerprint)

Before NMR analysis, confirm the halogenation state.[2]

-

Method: LC-MS (ESI Negative mode preferred for phenols).[2]

-

Diagnostic Criteria: Look for the characteristic 1:1 isotopic ratio of

Br and

Nuclear Magnetic Resonance (NMR) Protocol

The high substitution leaves only two aromatic protons, making

Table 1: Predicted NMR Shift Logic (Solvent: DMSO-d6)

| Nucleus | Signal | Multiplicity | Coupling ( | Structural Insight |

| Ar-H (C5) | Doublet of Doublets (dd) | Ortho to C6-H; Meta to F. | ||

| Ar-H (C6) | Doublet (d) | Ortho to C5-H; Para to F (small coupling). | ||

| -OH | Broad Singlet | N/A | Deshielded (>10 ppm) due to H-bond.[2] | |

| Ar-F (C3) | Multiplet | Critical: Confirm absence of ortho H coupling (H2/H4 are substituted). |

Infrared Spectroscopy (IR)

Part 3: Synthetic Pathways & Impurity Profiling[2]

Understanding the synthesis is crucial for anticipating impurities.[2] The most robust route involves the bromination of 3-fluoro-2-nitrophenol.[1]

Synthesis Logic Diagram

The following workflow illustrates the decision gates for synthesis and purification.

Figure 1: Synthetic workflow for 4-Bromo-3-fluoro-2-nitrophenol, highlighting the regioselectivity competition between the 4-position (favored) and 6-position.

Regioselectivity Control[2]

Part 4: Reactivity Profile & Functionalization[1]

BFNP is rarely the final API; it is a scaffold.[2] Its value lies in its orthogonal reactivity.[2]

Selective Reductions

The nitro group can be reduced to an aniline (yielding 2-amino-4-bromo-3-fluorophenol) using Fe/NH4Cl or H2/Pd-C.[1]

-

Caution: Over-reduction (de-bromination) is a risk with Pd/C. Use sulfided platinum carbon or iron-based reductions to preserve the C-Br bond [2].

Nucleophilic Aromatic Substitution (SNAr)

The C3-Fluorine is activated by the ortho-nitro group, making it susceptible to displacement by strong nucleophiles (amines, thiols), especially if the phenol is protected. However, the C4-Bromine allows for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

Structural Validation Logic

Use this flowchart to confirm you have the correct isomer before proceeding to expensive coupling steps.

Figure 2: Step-by-step structural validation logic to ensure isomeric purity prior to downstream application.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

4-Bromo-3-fluoro-2-nitrophenol (CAS No. 889939-22-4) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and two different halogens, imparts a distinct reactivity and set of physicochemical properties that are of considerable interest to researchers in drug development.[3][4] The strategic placement of electron-withdrawing groups and a hydrogen bond donor on the phenyl ring suggests its utility in creating complex molecular architectures with tailored biological activities.[4] This guide provides a comprehensive analysis of the known and predicted physical properties of this compound, offers a comparative study with its isomers and analogues, and details the experimental protocols for their determination.

Molecular Structure and Basic Identifiers

The foundational step in understanding the physicochemical profile of any compound is to establish its precise molecular identity.

-

IUPAC Name: 4-bromo-3-fluoro-2-nitrophenol[2]

The arrangement of the functional groups on the benzene ring is critical to its properties. The ortho-nitro group to the hydroxyl moiety allows for intramolecular hydrogen bonding, which can significantly influence properties like melting point, boiling point, and acidity.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the dry, crystalline 4-bromo-3-fluoro-2-nitrophenol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the anticipated melting point.

-

Data Acquisition: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

pKa Determination by UV-Vis Spectrophotometry

Caption: Workflow for pKa Determination via UV-Vis.

-

Stock Solution Preparation: A stock solution of 4-bromo-3-fluoro-2-nitrophenol is prepared in a suitable organic solvent (e.g., methanol) to ensure solubility.

-

Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

-

Sample Preparation: A small, constant aliquot of the stock solution is added to each buffer solution.

-

Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is measured. The wavelength of maximum absorbance (λmax) for either the protonated or deprotonated species is identified.

-

Data Analysis: The absorbance at λmax is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion

4-Bromo-3-fluoro-2-nitrophenol is a compound of significant interest for chemical and pharmaceutical research. While direct experimental data on its physical properties is sparse, a detailed and scientifically rigorous profile can be constructed through comparative analysis with related molecules. The presence of ortho-nitro and hydroxyl groups suggests the likelihood of intramolecular hydrogen bonding, which will be a key determinant of its melting and boiling points. The strong electron-withdrawing nature of the substituents points towards a relatively acidic phenol. The protocols outlined in this guide provide a clear pathway for the experimental determination of these crucial parameters, enabling researchers to fully characterize this valuable synthetic building block.

References

-

PubChem. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-5-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-nitro-phenol. Retrieved from [Link]

-

Chemspace. (n.d.). 3-bromo-4-fluoro-2-nitrophenol - C6H3BrFNO3. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 4-Bromo-3-fluoro-2-nitrophenol for Research and Development

Introduction: 4-Bromo-3-fluoro-2-nitrophenol is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by its trifunctional substitution pattern—a halogen (bromine), a fluoro group, and a nitro group on a phenolic scaffold. These features allow for diverse downstream chemical modifications. However, this structural complexity, particularly the presence of a nitrophenol moiety, also predicts a significant hazard profile. This guide provides an in-depth analysis of the compound's anticipated risks and outlines comprehensive safety protocols for its handling, storage, and disposal, tailored for professionals in research and drug development environments.

Section 1: Physicochemical & Structural Analysis

The reactivity and toxicological profile of 4-Bromo-3-fluoro-2-nitrophenol are directly dictated by its molecular structure. The phenolic ring is substituted with three distinct electron-withdrawing groups: a nitro group (-NO₂), a fluorine atom (-F), and a bromine atom (-Br).

Causality of Properties:

-

Acidity: The collective inductive and resonance effects of the nitro, fluoro, and bromo substituents strongly withdraw electron density from the phenol ring. This stabilizes the corresponding phenoxide anion, making the hydroxyl proton significantly more acidic than that of unsubstituted phenol.[1] This increased acidity is a critical consideration for its reactivity, particularly with basic substances.

-

Reactivity: The electron-deficient nature of the aromatic ring and the presence of multiple functional groups make it a versatile, but potentially reactive, chemical intermediate.[2] Nitrophenols as a class can undergo energetic reactions, especially at elevated temperatures or in the presence of strong bases or reducing agents.[3][4]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 889939-22-4 | [5] |

| Molecular Formula | C₆H₃BrFNO₃ | [5][6] |

| Molecular Weight | 236.00 g/mol | [5] |

| Appearance | Typically a yellow to orange solid | [7] |

| Storage Temperature | 0-8 °C, in a dry, well-ventilated area | [3][5] |

Section 2: Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-2-nitrophenol is not widely available. Therefore, this hazard assessment is a synthesized profile based on data from close structural analogs and the known toxicology of the nitrophenol chemical class. The GHS classifications for a very similar isomer, 4-Bromo-2-fluoro-6-nitrophenol, are used as a primary reference.[8]

Inferred GHS Hazard Classification

| Hazard Class | GHS Code | Description | Primary Analog Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [8][9] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [8] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [8][9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8][9][10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [8][9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8][9] |

| Aquatic Hazard (Acute) | H401 | Toxic to aquatic life | [10] |

Toxicological Profile:

-

Acute Effects: Exposure via ingestion, skin contact, or inhalation is expected to be harmful.[8][11] Direct contact will likely cause significant irritation to the skin and eyes.[10][12] Inhalation of dust may lead to irritation of the nose, throat, and lungs.[13][14]

-

Systemic Effects: A critical, class-specific hazard of nitrophenols is the potential to cause methemoglobinemia .[13] This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms such as headache, dizziness, fatigue, and cyanosis (a blue coloration of the skin and lips).[13] Severe cases can result in respiratory distress, collapse, and death.[13]

-

Physicochemical Hazards: As a nitrophenol, this compound should be considered potentially reactive. It may decompose violently at high temperatures and can react explosively with strong bases or reducing agents.[3][4] It must be stored away from incompatible materials.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

A risk-based approach is mandatory when handling this compound. All work must be conducted under the assumption that the material is highly toxic and irritating.

3.1 Engineering Controls

-

Primary Containment: All manipulations of solid 4-Bromo-3-fluoro-2-nitrophenol (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[15]

3.2 Personal Protective Equipment (PPE) The following table outlines the minimum required PPE.

| Body Part | Equipment Specification | Rationale |

| Hands | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption and skin irritation.[10] Check manufacturer data for breakthrough times. |

| Eyes | Chemical safety goggles | Protects against dust particles and splashes, preventing severe eye irritation.[8] |

| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if used in a fume hood | A NIOSH-approved respirator with particulate filters may be necessary for large-scale work or spill cleanup.[15] |

3.3 Workflow for Weighing and Dispensing Solid Compound

The following diagram and protocol outline a self-validating system for safely handling the solid material.

Caption: Workflow for Safe Weighing of 4-Bromo-3-fluoro-2-nitrophenol.

Step-by-Step Protocol:

-

Preparation: Don all required PPE as specified in Table 3. Confirm proper airflow in the chemical fume hood. Prepare the work surface by cleaning it and laying down absorbent bench paper.

-

Tare Vessel: Place the receiving container on an analytical balance inside the fume hood and press the tare button.

-

Transfer: Uncap the stock container. Using a clean spatula, carefully transfer the desired amount of solid to the receiving vessel. Avoid any rapid movements that could generate dust.

-

Seal: Immediately and securely recap both the stock container and the receiving vessel.

-

Initial Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., isopropanol), disposing of the cloth in a designated solid hazardous waste container.

-

Doffing PPE: Remove outer gloves and dispose of them in the hazardous waste stream. Remove lab coat and goggles. Remove inner gloves and dispose of them.

-

Final Step: Wash hands thoroughly with soap and water.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure Response Decision Tree

Caption: Decision workflow for emergency exposure response.

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8][15] If the person feels unwell, call a POISON CENTER or doctor.[14]

-

If on Skin: Immediately wash with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.[8] Contaminated clothing must be removed and washed before reuse.[14]

-

If in Eyes: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do so. Continue rinsing.[14] Seek immediate medical attention.

-

If Swallowed: Rinse mouth thoroughly with water.[10] Call a POISON CENTER or doctor immediately.[3]

Spill & Waste Management:

-

Small Spills: For small solid spills, avoid creating dust.[3] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and absorbent pads.

-

Waste Disposal: All contaminated materials (gloves, weigh paper, absorbent pads) and residual chemicals must be disposed of as hazardous waste through an approved waste disposal plant, in accordance with local, state, and federal regulations.[8][10]

Section 5: Conclusion

4-Bromo-3-fluoro-2-nitrophenol is a valuable research chemical whose utility is matched by its significant hazard profile. Its handling demands a thorough understanding of its risks, which are inferred from its reactive nitrophenol core and halogenated structure. Strict adherence to the protocols outlined in this guide—including the mandatory use of engineering controls, appropriate PPE, and established emergency procedures—is essential for ensuring the safety of laboratory personnel and the environment.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for 4-Bromophenol.

- CymitQuimica. (n.d.). CAS 78137-76-5: 4-Bromo-3-nitrophenol.

- New Jersey Department of Health. (n.d.). Hazard Summary for 4-Nitrophenol.

- Thermo Fisher Scientific. (2010). Safety Data Sheet for 4-Bromophenol.

- Fisher Scientific. (2024). Safety Data Sheet for Bis(4-fluoro-3-nitrophenyl) sulfone.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.

- Carl ROTH. (n.d.). Safety Data Sheet for 4-Nitrophenol.

- CAMEO Chemicals - NOAA. (n.d.). 4-NITROPHENOL.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Nitrophenols Fact Sheet.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2-NITROPHENOL 4-NITROPHENOL Public Health Statement.

- Echemi. (n.d.). 4-Bromo-2-fluoro-6-nitrophenol SDS.

- Thermo Fisher Scientific. (2010). Safety Data Sheet for 2-Nitrophenol.

- Smolecule. (2024). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.

- Advanced ChemBlocks. (n.d.). 4-Bromo-3-fluoro-2-nitrophenol 95%.

- PubChem - NIH. (n.d.). 4-Bromo-3-fluorophenol.

- PubChem - NIH. (n.d.). 4-Bromo-2-nitrophenol.

- Wikipedia. (n.d.). Diazonium compound.

- PubChemLite. (n.d.). 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3).

Sources

- 1. Diazonium compound - Wikipedia [en.wikipedia.org]

- 2. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 4-Bromo-3-fluoro-2-nitrophenol 95% | CAS: 889939-22-4 | AChemBlock [achemblock.com]

- 6. PubChemLite - 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 7. CAS 78137-76-5: 4-Bromo-3-nitrophenol | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cochise.edu [cochise.edu]

- 11. fishersci.com [fishersci.com]

- 12. llojibwe.org [llojibwe.org]

- 13. nj.gov [nj.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Strategic Sourcing and Quality Assurance of 4-Bromo-3-fluoro-2-nitrophenol

Executive Summary & Chemical Identity[1]

4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4) is a high-value, polysubstituted aromatic building block. Its specific substitution pattern—combining a phenol, a nitro group, a fluorine atom, and a bromine atom—makes it a critical scaffold for the synthesis of next-generation kinase inhibitors and agrochemicals. The bromine atom facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group serves as a latent amine for heterocycle formation (e.g., benzoxazoles).

However, the synthesis of this molecule is governed by complex directing effects, leading to significant risks of regioisomeric impurities that are difficult to separate. This guide outlines the critical quality attributes (CQAs), validated analytical protocols, and sourcing strategies required to ensure material integrity.

Table 1: Chemical Specifications

| Attribute | Specification |

| IUPAC Name | 4-Bromo-3-fluoro-2-nitrophenol |

| CAS Number | 889939-22-4 |

| Molecular Formula | C₆H₃BrFNO₃ |

| Molecular Weight | 236.00 g/mol |

| Appearance | Yellow to Orange crystalline solid |

| Acidity (pKa) | ~4.5 - 5.5 (Estimated; enhanced acidity due to -NO₂ and -F) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water |

Critical Quality Attributes (CQA) & Impurity Profiling

The "Nitration Fork": Origin of Impurities

The primary route to 4-Bromo-3-fluoro-2-nitrophenol involves the nitration of 4-bromo-3-fluorophenol . This reaction is the source of the most critical impurity: the 6-nitro isomer .

-

Directing Effects:

-

-OH Group (Pos 1): Strongly activating, directs ortho (Positions 2 and 6).

-

-F Group (Pos 3): Weakly deactivating but directs ortho/para. Ortho to F is Position 2. Para to F is Position 6.

-

-

The Conflict: Both the Hydroxyl and Fluorine groups activate/direct towards positions 2 and 6. Consequently, commercial batches often contain 5–15% of 4-Bromo-3-fluoro-6-nitrophenol unless rigorous recrystallization or chromatography is performed.

Impurity Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathway and the origin of the critical regioisomer.

Figure 1: The "Nitration Fork" showing the competitive formation of the target 2-nitro compound and the difficult-to-remove 6-nitro impurity.[1]

Analytical Methodologies (QC Protocols)

To validate purity, generic HPLC gradients are insufficient due to the similar polarity of the nitrophenol isomers. The following protocols are self-validating systems designed to resolve the 2-nitro and 6-nitro species.

High-Performance Liquid Chromatography (HPLC)

Principle: Nitrophenols are acidic. A low pH mobile phase is strictly required to suppress ionization (keeping the molecule neutral) and maximize interaction with the stationary phase.

Protocol:

-

Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Note: Phenyl-Hexyl phases often provide better selectivity for aromatic isomers via π-π interactions.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-15 min: 10% → 90% B (Linear ramp)

-

15-20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Resolution (Rs) between Main Peak and nearest impurity > 1.5.

Nuclear Magnetic Resonance (NMR)

While ¹H-NMR is standard, ¹⁹F-NMR is the superior diagnostic tool for this molecule.

-

¹H-NMR (DMSO-d₆): Look for the coupling constants of the aromatic protons. The 2-nitro isomer (target) typically shows a different splitting pattern due to the crowding of the ring compared to the 6-nitro isomer.

-

¹⁹F-NMR: The fluorine shift is highly sensitive to the ortho vs. meta placement of the nitro group. Integration of fluorine peaks provides a quantitative ratio of isomers that is often more accurate than HPLC if peaks overlap.

Sourcing Strategy & Supplier Landscape[1]

Sourcing 4-Bromo-3-fluoro-2-nitrophenol requires a tiered approach. "In-stock" claims on aggregators are often unverified.

Supplier Tiers

| Tier | Description | Recommended Vendors | Use Case |

| Tier 1: Validated Stock | Vendors with physical inventory and internal QC. | BLD Pharm , Combi-Blocks , Enamine | MedChem SAR, Scale-up (g to kg) |

| Tier 2: Synthesis Partners | Catalog houses that synthesize on demand. | AChemBlock , Fluorochem , Apollo Scientific | Screening libraries (mg scale) |

| Tier 3: Aggregators | Platforms listing 3rd party availability. | Chemspace , eMolecules | Price comparison only |

The "Red Flag" Checklist

Before placing a bulk order (>10g), request a Batch-Specific CoA. If the supplier cannot provide it, do not order.

-

Does the ¹H-NMR show extra aromatic peaks? (Indicates regioisomers).

-

Is the melting point sharp? (Wide ranges >2°C indicate impure mixtures).

-

Is the color dark brown/black? (Indicates significant oxidation; material should be yellow/orange).

QC Decision Workflow (Graphviz)

Use this logic flow to accept or reject incoming batches.

Figure 2: Quality Control Decision Tree for incoming raw material assessment.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitro group and phenol functionality make it susceptible to slow oxidation and darkening upon light exposure.

-

Safety: Like all nitrophenols, this compound is potentially uncoupling to oxidative phosphorylation and should be treated as toxic. Avoid inhalation of dust.

-

Reactivity: The C-Br bond is labile under Pd-catalyzed conditions. Avoid heating in basic solvents (e.g., K₂CO₃/DMF) for prolonged periods without a catalyst, as this may lead to SNAr displacement of the fluorine or bromine.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2779153 (4-Bromo-3-fluorophenol - Precursor Data). Retrieved from [Link]

-

Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Technical Application Note. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3-fluoro-2-nitrophenol

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-3-fluoro-2-nitrophenol (CAS No. 889939-22-4) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry, agrochemical synthesis, and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and bioavailability.

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-3-fluoro-2-nitrophenol. As explicit solubility data for this compound is not widely published, this document serves as a predictive framework and a practical guide for researchers. It outlines the theoretical considerations that govern its solubility, provides a robust experimental protocol for its determination, and details the necessary safety precautions for handling.

Physicochemical Properties and Solubility Prediction

The solubility of an organic molecule is dictated by its structure. The interplay of functional groups in 4-Bromo-3-fluoro-2-nitrophenol determines its polarity, acidity, and lipophilicity, which in turn govern its behavior in various solvents.

Structural Analysis

The key functional groups influencing solubility are:

-

Phenolic Hydroxyl (-OH): Capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means solubility will be highly pH-dependent in aqueous media.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the phenolic proton. It is also a polar group and a hydrogen bond acceptor.

-

Halogens (Bromo -Br, Fluoro -F): These groups increase the molecular weight and lipophilicity of the molecule. Their inductive electron-withdrawing effects also contribute to the acidity of the phenol.

The combination of a polar, acidic phenol group with lipophilic halogen substituents suggests that 4-Bromo-3-fluoro-2-nitrophenol will exhibit limited solubility in water and higher solubility in polar organic solvents.

Estimated Physicochemical Parameters

A precise experimental determination is required for definitive values. However, we can estimate key parameters based on the properties of structurally similar compounds.

| Property | Estimated Value/Range | Rationale & Impact on Solubility |

| Molecular Weight | 236.00 g/mol | Higher molecular weight generally correlates with lower solubility. |

| pKa | 6.5 - 7.5 | The strong electron-withdrawing nitro and halogen groups significantly lower the pKa compared to phenol (pKa ≈ 10). For comparison, 2-nitrophenol has a pKa of 7.23.[1][2] At pH values above its pKa, the compound will deprotonate to form the more water-soluble phenoxide salt. |

| logP (Octanol/Water) | 2.5 - 3.5 | The logP is a measure of lipophilicity.[3] A positive value indicates a preference for the organic phase over the aqueous phase. The presence of bromine and fluorine contributes to a higher logP. Various computational methods exist for logP prediction, including atom-based and fragment-based approaches.[4][5] |

| Physical State | Solid | Energy is required to overcome the crystal lattice energy before dissolution can occur, a factor that influences the overall solubility.[6] |

The "Like Dissolves Like" Principle

Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents can be made.[7]

-

Aqueous Solubility: Expected to be low, especially in neutral or acidic water. Solubility will increase significantly in basic solutions (e.g., aqueous NaOH, NaHCO₃) due to the formation of the soluble phenoxide salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility due to the ability of these solvents to engage in hydrogen bonding with the phenolic hydroxyl and nitro groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): High solubility is predicted. These solvents can accept hydrogen bonds and have polarities that are compatible with the solute.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the significant polarity of the nitro and hydroxyl groups.

The logical relationship between the compound's structure and its predicted solubility is illustrated below.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, precise, quantitative solubility data is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[8] This method involves generating a saturated solution and then quantifying the concentration of the dissolved solute. This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105.

Workflow for Solubility Determination

The overall process involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the solute concentration in the supernatant, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 4-Bromo-3-fluoro-2-nitrophenol in a selected solvent at a controlled temperature.

Materials:

-

4-Bromo-3-fluoro-2-nitrophenol (solid, >95% purity)

-

Selected solvents (e.g., water, pH 7.4 buffer, DMSO, ethanol) of HPLC grade or higher[9]

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV-Vis detector

Procedure:

-

Preparation: Add an excess amount of solid 4-Bromo-3-fluoro-2-nitrophenol to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical; typically, 2-5 mg per 1 mL of solvent is a good starting point.[8]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-